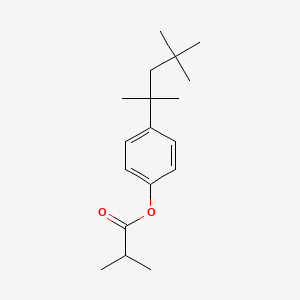
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate is an organic compound that belongs to the class of alkanoic acid esters This compound is known for its unique structural features, which include a phenyl ring substituted with a bulky 2,4,4-trimethylpentan-2-yl group and an ester functional group derived from 2-methylpropanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate typically involves the esterification of 4-(2,4,4-trimethylpentan-2-yl)phenol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate automated purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2,4,4-trimethylpentan-2-yl)benzoic acid.
Reduction: Formation of 4-(2,4,4-trimethylpentan-2-yl)phenylmethanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized as a stabilizer in polymer formulations and as an additive in lubricants to enhance performance and longevity.
Mecanismo De Acción
The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate is primarily related to its ability to interact with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may then exert biological effects. Additionally, the bulky 2,4,4-trimethylpentan-2-yl group can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Another compound with a similar bulky substituent on the phenyl ring, used in the synthesis of lubricating oils.
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid: A structurally related compound with an ether linkage instead of an ester, used in various chemical applications.
Uniqueness
4-(2,4,4-Trimethylpentan-2-yl)phenyl 2-methylpropanoate is unique due to its specific ester functional group and the presence of the 2,4,4-trimethylpentan-2-yl substituent
Propiedades
Número CAS |
5454-47-7 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
[4-(2,4,4-trimethylpentan-2-yl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C18H28O2/c1-13(2)16(19)20-15-10-8-14(9-11-15)18(6,7)12-17(3,4)5/h8-11,13H,12H2,1-7H3 |
Clave InChI |
YZICPWYLCGQURQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


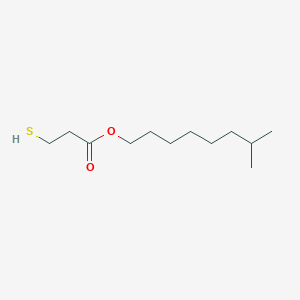
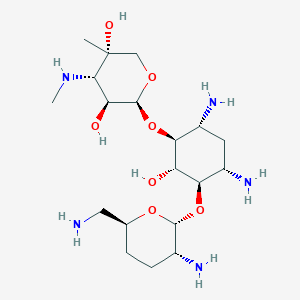
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)

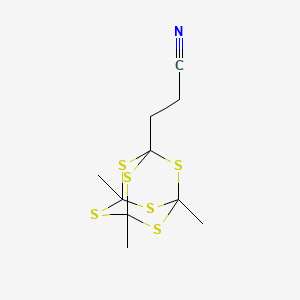
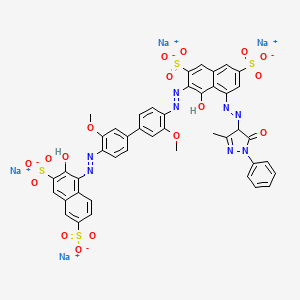
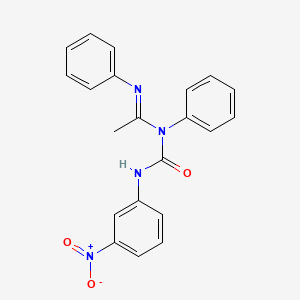

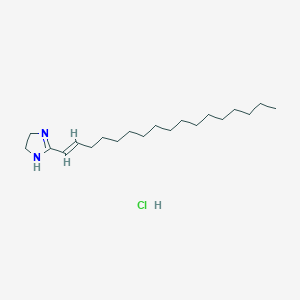
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
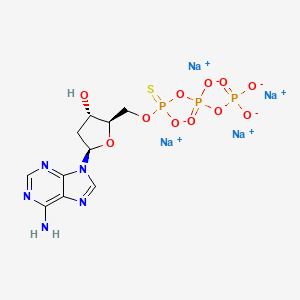
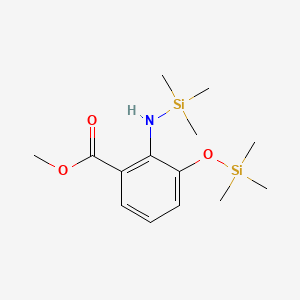
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
